molecular formula C6H7NO5 B14494608 (4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid CAS No. 64750-37-4

(4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid

Cat. No.: B14494608
CAS No.: 64750-37-4
M. Wt: 173.12 g/mol
InChI Key: VRNRPNSUIYUOTC-VKHMYHEASA-N
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Description

(4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino acid derivative with an oxalyl chloride to form the oxazepane ring. The reaction conditions often require the use of a base, such as triethylamine, and an inert solvent like dichloromethane. The reaction is typically carried out at low temperatures to ensure the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxazepane ring to more saturated analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can affect various pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid: shares structural similarities with other oxazepane derivatives and lactams.

    2,7-dioxo-1,3-oxazepane: A simpler analog without the carboxylic acid group.

    1,3-oxazepane-4-carboxylic acid: Lacks the dioxo functionality.

Uniqueness

The presence of both oxo groups and the carboxylic acid functionality in this compound makes it unique compared to its analogs. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

64750-37-4

Molecular Formula

C6H7NO5

Molecular Weight

173.12 g/mol

IUPAC Name

(4S)-2,7-dioxo-1,3-oxazepane-4-carboxylic acid

InChI

InChI=1S/C6H7NO5/c8-4-2-1-3(5(9)10)7-6(11)12-4/h3H,1-2H2,(H,7,11)(H,9,10)/t3-/m0/s1

InChI Key

VRNRPNSUIYUOTC-VKHMYHEASA-N

Isomeric SMILES

C1CC(=O)OC(=O)N[C@@H]1C(=O)O

Canonical SMILES

C1CC(=O)OC(=O)NC1C(=O)O

Origin of Product

United States

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